5-Bromo-2-(methylsulfonyl)thiazole

Medicinal Chemistry Physicochemical Property Optimization ADME

Choose 5-Bromo-2-(methylsulfonyl)thiazole (CAS 1158994-67-2) for your research to eliminate experimental variability caused by regioisomers or less-pure alternatives. The unique 2-methylsulfonyl-5-bromo substitution provides a predictable, electron-deficient scaffold for Suzuki-Miyaura couplings and FBDD library expansion, delivering significantly lower lipophilicity (ΔLogP ~1.4) and higher polarity (ΔTPSA ~70.6 Ų) than its thioether analog. High-purity material (≥98%) with full analytical documentation ensures reproducible yields, streamlines GLP-compliant routes, and prevents costly project delays associated with substitute-driven reactivity shifts.

Molecular Formula C4H4BrNO2S2
Molecular Weight 242.1 g/mol
CAS No. 1158994-67-2
Cat. No. B1444530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(methylsulfonyl)thiazole
CAS1158994-67-2
Molecular FormulaC4H4BrNO2S2
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(S1)Br
InChIInChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3
InChIKeyJUHKPXAINSIVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(methylsulfonyl)thiazole (CAS 1158994-67-2) – Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


5-Bromo-2-(methylsulfonyl)thiazole is a heterocyclic organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms, a bromine atom at the 5-position, and a methylsulfonyl group at the 2-position [1]. This structural arrangement provides a versatile scaffold for further synthetic elaboration. As a building block, it is employed in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical development, where its distinct functional groups enable selective transformations . The compound is available with high purity (≥95-99%) from multiple research chemical suppliers, ensuring its suitability for demanding synthetic applications .

5-Bromo-2-(methylsulfonyl)thiazole Procurement: Why Generic 'Thiazole' or 'Bromothiazole' Substitution Is Scientifically Unsound


Selecting a generic 'thiazole' or a differently substituted analog such as 5-bromo-2-(methylsulfanyl)thiazole or 4-bromo-2-(methylsulfonyl)thiazole as a direct substitute for 5-bromo-2-(methylsulfonyl)thiazole introduces substantial risks in experimental reproducibility and project timelines [1]. The specific combination and positioning of the bromine and methylsulfonyl groups dictate the compound's unique electronic properties and reactivity profile . For example, replacing the strongly electron-withdrawing methylsulfonyl group with a methylsulfanyl (thioether) group drastically alters the molecule's polarity and hydrogen-bonding capacity, as reflected in significant differences in partition coefficients (LogP) [2]. Furthermore, the specific position of the bromine atom (e.g., C5 vs. C4) dictates the regiochemistry of subsequent cross-coupling or substitution reactions, directly impacting the structure and yield of final products [3]. The quantitative evidence below demonstrates why the precise molecular architecture of 5-bromo-2-(methylsulfonyl)thiazole is non-interchangeable with its closest analogs.

5-Bromo-2-(methylsulfonyl)thiazole Comparative Evidence: Quantified Differentiation from Key Analogs


Electronic Differentiation: Methylsulfonyl vs. Methylsulfanyl Group Impact on LogP and Polar Surface Area

The substitution of the methylsulfonyl group with a methylsulfanyl (thioether) group in the closely related analog 5-bromo-2-(methylsulfanyl)thiazole results in a dramatic shift in key physicochemical parameters that are critical for drug design. The target compound exhibits significantly lower lipophilicity and greater polarity, which can be a decisive factor in optimizing lead compounds for improved solubility and metabolic stability [1].

Medicinal Chemistry Physicochemical Property Optimization ADME

Regioisomeric Differentiation: Bromine Position (C5 vs. C4) Dictates Synthetic Versatility and Reaction Outcomes

The specific position of the bromine atom on the thiazole ring is a critical determinant of reactivity in subsequent synthetic transformations. In palladium-catalyzed cross-coupling reactions, the reactivity order of halogenated thiazoles is typically C5 > C4 > C2, but this can be modulated by the electronic nature of other substituents [1]. The methylsulfonyl group, being a strong electron-withdrawing group, exerts a powerful para-like influence, activating the C5 position for nucleophilic aromatic substitution and potentially enhancing oxidative addition rates in cross-couplings compared to its C4 regioisomer, 4-bromo-2-(methylsulfonyl)thiazole (CAS 1209457-93-1) [2].

Synthetic Methodology Cross-Coupling Chemistry Regioselectivity

Differentiation in Commercial Availability and Quality Specifications for Research Procurement

While several vendors offer 5-bromo-2-(methylsulfonyl)thiazole, the product specifications and analytical support vary significantly, impacting its utility in rigorous research settings. Direct comparison with a key analog reveals differences in reported purity and potential for additional quality assurance, which are crucial for reproducibility .

Procurement Supply Chain Quality Control

Optimal Use Cases for 5-Bromo-2-(methylsulfonyl)thiazole Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Reducing Lipophilicity and Enhancing Polarity

When a lead compound in a medicinal chemistry program is identified as too lipophilic (e.g., from a 5-bromo-2-(methylsulfanyl)thiazole fragment), researchers can leverage 5-bromo-2-(methylsulfonyl)thiazole as a direct replacement. The quantified ΔLogP of ~1.38-1.79 and ΔTPSA of ~70.6 Ų [1] provide a predictable and significant reduction in lipophilicity and increase in polarity, which can directly improve aqueous solubility, reduce plasma protein binding, and enhance metabolic stability without necessitating a major structural redesign. This scenario is supported by the evidence of differentiated physicochemical properties [2].

Synthetic Methodology Development: Palladium-Catalyzed Cross-Coupling Reactions

5-Bromo-2-(methylsulfonyl)thiazole is an ideal substrate for developing and optimizing Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions on electron-deficient heteroaromatic scaffolds. Its specific 5-bromo substitution pattern, activated by the 2-methylsulfonyl group (inferred from class-level reactivity and pKa differences) [3], makes it a representative and reactive partner for evaluating new catalysts or reaction conditions. The high purity available (>98-99%) minimizes side reactions from impurities, ensuring reliable kinetic data and high yields in method development studies.

Fragment-Based Drug Discovery (FBDD): Profiling and Validating Fragment Hits

In FBDD campaigns, 5-bromo-2-(methylsulfonyl)thiazole serves as a valuable member of fragment libraries. Its distinct physicochemical profile (LogP 1.09-1.5, TPSA ~83.7 Ų) [1] places it within a favorable 'fragment-like' chemical space. Researchers screening this compound should be mindful of its potential reactivity and carefully control for nonspecific inhibition, as highlighted by studies profiling similar fragment-sized thiazoles [4]. Its use as a 'bromide' fragment allows for direct follow-up via structure-guided elaboration using the bromine as a synthetic handle, making it a strategic choice for hit validation and optimization.

Procurement for Multi-Step Synthesis in Pharma R&D

For research teams executing multi-step synthetic routes where an electron-deficient 5-bromothiazole is required, 5-bromo-2-(methylsulfonyl)thiazole is the preferred procurement choice over regioisomers like 4-bromo-2-(methylsulfonyl)thiazole [3]. The distinct electronic properties of the 5-bromo isomer (e.g., lower pKa) [3] ensure predictable regioselectivity in subsequent reactions, preventing the formation of undesired regioisomeric impurities. The availability of high-purity material with full analytical documentation supports Good Laboratory Practice (GLP) and facilitates the straightforward purification and characterization of intermediates and final compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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